molecular formula C17H20O2 B6321419 tert-Butyl3-(naphthalen-1-yl)propanoate CAS No. 119377-33-2

tert-Butyl3-(naphthalen-1-yl)propanoate

Cat. No.: B6321419
CAS No.: 119377-33-2
M. Wt: 256.34 g/mol
InChI Key: QSAUWLCFDBBQNB-UHFFFAOYSA-N
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Description

Strategic Importance of Naphthalene (B1677914) Scaffolds in Molecular Design

The naphthalene scaffold, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, is a cornerstone in the design of functional molecules. Its rigid, planar structure and extensive π-electron system provide a well-defined framework for attaching various functional groups. This structural rigidity can be advantageous in drug design, where precise positioning of substituents is crucial for effective interaction with biological targets like enzymes or receptors.

Key attributes of the naphthalene scaffold include:

Aromaticity and Stability : As an aromatic compound, naphthalene exhibits significant resonance energy (61 kcal/mol), contributing to its chemical stability. rsc.org

Hydrophobicity : The hydrocarbon nature of the scaffold imparts lipophilicity, which can be critical for the molecule's ability to cross biological membranes.

Functionalization : The naphthalene ring has two distinct positions for substitution (α and β), allowing for controlled synthesis of specific isomers. rsc.org These positions can be functionalized through various organic reactions.

Photophysical Properties : Naphthalene derivatives are often fluorescent, making them useful as probes and sensors in biological imaging and diagnostics. rsc.org

The strategic incorporation of naphthalene is evident in numerous bioactive compounds, including antimicrobial agents and inhibitors of HIV-1 protease. rsc.orgnist.gov In materials science, naphthalene diimides are utilized for their self-assembly properties and electron-deficient core, which are valuable in the development of sensors and electronic materials. rsc.org

Foundational Role of Propanoate Esters in Contemporary Organic Synthesis

Esters are a fundamental functional group in organic chemistry, derived from the condensation of a carboxylic acid and an alcohol. prepchem.com Propanoate esters, specifically those derived from propanoic acid, are valued for their versatility.

Propanoate esters serve several roles:

Building Blocks : They are common intermediates in the synthesis of more complex molecules. For instance, butyl propionate (B1217596) is considered a monomer for creating biodegradable polymers and can be used as a fuel additive. chemsrc.com Ethyl propionate is used in the production of certain antimalarial drugs. cymitquimica.com

Solvents : Due to their relatively low toxicity and ability to dissolve a wide range of organic compounds, propanoate esters like ethyl propanoate are used as solvents, sometimes in "green chemistry" applications. sigmaaldrich.com

Fragrances and Flavorings : Many low-molecular-weight esters, including propanoates, have pleasant, fruity odors, leading to their widespread use in the food and perfume industries. semanticscholar.org Butyl propionate, for example, has an apple-like scent. bldpharm.com

The synthesis of propanoate esters is typically achieved through methods like the Fischer esterification, which involves the acid-catalyzed reaction of propanoic acid with an alcohol. cymitquimica.com They can also be produced via carbonylation of alkenes. prepchem.com

Influence of the tert-Butyl Ester Moiety on Synthetic Strategies and Molecular Properties

The tert-butyl group is a bulky, sterically demanding substituent that profoundly influences a molecule's properties and reactivity. When incorporated as an ester, it creates a tert-butyl ester, a group with distinct and highly useful characteristics in organic synthesis.

The primary role of the tert-butyl ester is as a protecting group for carboxylic acids. nih.gov Its utility stems from the following attributes:

Steric Hindrance : The bulkiness of the tert-butyl group shields the ester's carbonyl carbon from nucleophilic attack. This makes it stable under conditions that would cleave less hindered esters (e.g., methyl or ethyl esters), such as base-catalyzed hydrolysis (saponification). nih.gov

Selective Cleavage : Despite its stability, the tert-butyl ester can be readily removed under specific acidic conditions. The mechanism involves the formation of a stable tert-butyl carbocation, allowing for deprotection without affecting other acid-sensitive functional groups in the molecule. nih.gov Treatment with trifluoroacetic acid (TFA) is a common method for this cleavage. rsc.org

Synthetic Utility : This stability and selective removal make tert-butyl esters invaluable in multi-step syntheses, particularly in peptide chemistry where the protection of amino acid carboxyl groups is essential. nih.gov Modern methods, including the use of flow microreactors, have been developed for the efficient and sustainable synthesis of tert-butyl esters. rsc.org

Furthermore, the steric bulk of the tert-butyl ester can influence the stereochemical outcome of nearby reactions. For example, in some catalytic reactions, cyclopropenes bearing bulky tert-butyl esters have shown different diastereoselectivity compared to those with smaller ester groups.

Overview of Scholarly Research on tert-Butyl 3-(Naphthalen-1-yl)propanoate and Related Structural Analogues

Direct and extensive scholarly research focusing specifically on tert-Butyl 3-(naphthalen-1-yl)propanoate is limited in publicly accessible literature. However, the study of structurally related analogues provides valuable insight into the chemical properties and synthetic accessibility of this class of compounds. Research has been documented for analogues where the naphthalene is substituted at a different position, or where additional functional groups are present on the propanoate chain.

Several related compounds are listed in chemical databases and have appeared in broader synthetic studies:

tert-Butyl (R)-3-amino-3-(naphthalen-1-yl)propanoate : This analogue features an amino group at the carbon adjacent to the naphthalene ring. Its availability as a commercial chemical reagent suggests its use as a chiral building block in the synthesis of more complex molecules, likely for pharmaceutical applications.

tert-Butyl 3-(naphthalen-2-ylamino)propanoate : This compound, where the naphthalene group is attached via an amino linker and is at the 2-position, is cataloged in chemical databases like PubChem.

tert-Butyl 3-(naphthalen-2-ylsulfinyl)propanoate : This analogue, reported in a 2006 paper in the Journal of Organic Chemistry, features a sulfinyl group in the linker and a 2-substituted naphthalene. sigmaaldrich.com Its synthesis and characterization as part of a larger study highlight the methods used to create such functionalized naphthalene derivatives.

The table below summarizes the key information for these representative structural analogues.

Compound NameCAS NumberMolecular FormulaKey Structural Features
tert-Butyl 3-(naphthalen-1-yl)propanoateNot availableC17H20O2Naphthalene at position 1; standard propanoate linker.
tert-Butyl (R)-3-amino-3-(naphthalen-1-yl)propanoate909786-11-4C17H21NO2Amino group on the propanoate chain; (R) stereochemistry.
tert-Butyl 3-(naphthalen-2-ylamino)propanoateNot availableC17H21NO2Naphthalene at position 2; linked via an amino group.
tert-Butyl 3-(naphthalen-2-ylsulfinyl)propanoate911820-10-5C17H20O3SNaphthalene at position 2; sulfinyl group in the linker. sigmaaldrich.com

The synthesis of the title compound would likely follow established esterification protocols, such as the reaction of 3-(naphthalen-1-yl)propanoic acid with a tert-butylating agent. Given the properties of the constituent parts, tert-Butyl 3-(naphthalen-1-yl)propanoate can be expected to serve as a valuable intermediate, where the tert-butyl ester acts as a stable, yet cleavable, protecting group for the carboxylic acid functionality during further chemical transformations on the naphthalene ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-17(2,3)19-16(18)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAUWLCFDBBQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the carbon-hydrogen framework.

The ¹H NMR spectrum of tert-Butyl 3-(naphthalen-1-yl)propanoate provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the naphthalene (B1677914) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons would allow for the unambiguous assignment of their positions on the naphthalene ring system.

The methylene (B1212753) protons adjacent to the naphthalene ring (C1-CH₂) and those adjacent to the carbonyl group (C2-CH₂) would likely appear as triplets, integrating to two protons each. The tert-butyl group protons would present as a characteristic sharp singlet, integrating to nine protons, in the upfield region of the spectrum, typically around δ 1.4 ppm.

For a related compound, tert-butyl naphthalen-1-ylcarbamate, the aromatic protons appear as multiplets between δ 7.44 and 7.86 ppm, and the tert-butyl protons show a singlet at δ 1.56 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for tert-Butyl 3-(naphthalen-1-yl)propanoate

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Naphthalene-H7.0 - 8.5Multiplet7H
-CH₂-Ar~ 3.0 - 3.5Triplet2H
-CH₂-COO-~ 2.5 - 2.8Triplet2H
-C(CH₃)₃~ 1.4Singlet9H

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 170-175 ppm. The quaternary carbon of the tert-butyl group and the carbons of the naphthalene ring will also have distinct chemical shifts.

In the case of tert-butyl naphthalen-1-ylcarbamate, the carbonyl carbon appears at δ 153.52 ppm, the quaternary carbon of the tert-butyl group at δ 80.69 ppm, and the carbons of the naphthalene ring between δ 118.64 and 146.76 ppm. rsc.org For tert-butyl propanoate, the carbonyl carbon is observed at approximately δ 170.4 ppm, the quaternary carbon of the tert-butyl group at δ 80.4 ppm, and the methyl carbons of the tert-butyl group at δ 28.0 ppm.

Table 2: Predicted ¹³C NMR Data for tert-Butyl 3-(naphthalen-1-yl)propanoate

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)170 - 175
Naphthalene-C120 - 140
-C (CH₃)₃~ 80
-CH₂-Ar~ 30 - 40
-CH₂-COO-~ 30 - 40
-C(C H₃)₃~ 28

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For tert-Butyl 3-(naphthalen-1-yl)propanoate (C₁₇H₂₀O₂), the expected monoisotopic mass would be calculated with high precision. This technique provides strong evidence for the molecular formula and helps to distinguish it from other compounds with the same nominal mass. While specific HRMS data for this compound is not available, HRMS is a routine analysis for newly synthesized compounds.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of tert-Butyl 3-(naphthalen-1-yl)propanoate would exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected around 1730 cm⁻¹ for the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the region of 1150-1250 cm⁻¹. The aromatic C-H stretching vibrations of the naphthalene ring would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the propanoate chain and the tert-butyl group would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

For the related compound tert-butyl propanoate, a characteristic ester C=O stretch is observed around 1730 cm⁻¹ and a strong C-O stretch around 1155 cm⁻¹.

Table 3: Predicted FT-IR Data for tert-Butyl 3-(naphthalen-1-yl)propanoate

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Medium-Strong
C=O Ester Stretch~ 1730Strong
Aromatic C=C Stretch1450 - 1600Medium
C-O Ester Stretch1150 - 1250Strong

Fourier Transform Raman (FT-Raman) Spectroscopy in Molecular Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. nih.gov This information is complementary to that obtained from infrared (IR) spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of tert-Butyl 3-(naphthalen-1-yl)propanoate would be expected to exhibit characteristic bands corresponding to its constituent functional groups: the naphthalene ring, the propanoate linker, and the tert-butyl ester group.

While a specific experimental FT-Raman spectrum for tert-Butyl 3-(naphthalen-1-yl)propanoate is not widely available in the literature, the expected vibrational modes can be predicted based on studies of related naphthalene derivatives. researchgate.netnih.govmdpi.com The naphthalene moiety would give rise to a series of strong bands associated with aromatic C-H stretching, C=C ring stretching, and ring breathing vibrations. For instance, studies on dimethylnaphthalenes show characteristic Raman modes in regions associated with skeletal deformation of the naphthalene ring, C-C-C bending, C-H bending, and C-C stretching. researchgate.net

The propanoate chain would introduce signals from C-H stretching and bending of the methylene groups. The carbonyl (C=O) stretch of the ester group, typically a strong band in IR spectra, would be expected to show a weaker but still observable band in the Raman spectrum. The tert-butyl group would be characterized by its symmetric and asymmetric C-H stretching and bending modes.

Table 1: Predicted Prominent FT-Raman Bands for tert-Butyl 3-(naphthalen-1-yl)propanoate

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Naphthalene RingAromatic C-H Stretch3000 - 3100
Naphthalene RingC=C Ring Stretch1500 - 1650
Naphthalene RingRing Breathing/Deformation700 - 1400
Propanoate ChainAliphatic C-H Stretch2850 - 3000
Propanoate ChainCH₂ Bending (Scissoring)1440 - 1480
Ester GroupC=O Stretch1720 - 1740
Ester GroupC-O Stretch1150 - 1300
tert-Butyl GroupC-H Bending (Umbrella)~1370

This table is predictive and based on characteristic group frequencies and data from related naphthalene compounds.

Detailed analysis of the FT-Raman spectrum, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the molecular conformation and the effects of the substituent on the electronic structure of the naphthalene ring. nih.govnih.gov

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

To date, the crystal structure of tert-Butyl 3-(naphthalen-1-yl)propanoate has not been reported in publicly accessible crystallographic databases. However, the principles of the technique can be illustrated by examining the crystal structures of related naphthalene derivatives. researchgate.net For a successful SCXRD analysis, the compound must first be crystallized to produce a single crystal of suitable size and quality. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Should a single crystal of tert-Butyl 3-(naphthalen-1-yl)propanoate be grown, SCXRD analysis would provide precise data on:

The planarity of the naphthalene ring system.

The conformation of the propanoate side chain, including the torsion angles that define its orientation relative to the naphthalene ring.

The bond lengths and angles of the tert-butyl ester group.

The intermolecular interactions, such as van der Waals forces or potential C-H···π interactions, that govern the packing of the molecules in the crystal lattice.

Table 2: Illustrative Crystallographic Data for a Naphthalene Derivative

Parameter Example Value (for a related compound)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (ų)1978.5
Z4

Note: This data is for illustrative purposes only and does not represent tert-Butyl 3-(naphthalen-1-yl)propanoate.

This definitive structural information is invaluable for understanding structure-property relationships and for validating computational models.

Circular Dichroism (CD) Spectroscopy for Chiroptical Characterization

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images.

The parent molecule, tert-Butyl 3-(naphthalen-1-yl)propanoate, is not inherently chiral. However, if a chiral center were introduced into the molecule, for instance by substitution on the propanoate chain, CD spectroscopy would become an essential tool for its characterization. A related chiral compound, tert-Butyl (R)-3-amino-3-(naphthalen-1-yl)propanoate, highlights the potential for chirality in this molecular scaffold. bldpharm.com

In a CD experiment, a solution of the chiral compound is exposed to circularly polarized light of varying wavelengths. A CD spectrum is a plot of the difference in absorbance (ΔA = A_left - A_right) versus wavelength. The resulting positive or negative bands, known as Cotton effects, are characteristic of the specific stereochemistry of the molecule and the electronic transitions of its chromophores.

For a chiral derivative of tert-Butyl 3-(naphthalen-1-yl)propanoate, the naphthalene ring would act as the primary chromophore. The electronic transitions of the naphthalene system would give rise to distinct signals in the CD spectrum. The sign and intensity of these Cotton effects would be directly related to the absolute configuration (R or S) of the chiral center and the conformation of the molecule in solution.

Table 3: Potential Application of CD Spectroscopy to a Chiral Derivative

Spectroscopic Feature Information Gained
Sign of Cotton Effect (+ or -)Determination of Absolute Configuration (with reference)
Wavelength of Maxima/MinimaCorresponds to Electronic Transitions of the Naphthalene Chromophore
Intensity of Bands (Molar Ellipticity)Relates to the rigidity and conformation of the molecule

Thus, while not applicable to the achiral parent compound, CD spectroscopy would be an indispensable technique for the stereochemical elucidation of any synthesized chiral analogues of tert-Butyl 3-(naphthalen-1-yl)propanoate.

Computational Chemistry and Theoretical Modeling of Tert Butyl 3 Naphthalen 1 Yl Propanoate

Density Functional Theory (DFT) Calculations

Transition State Characterization and Reaction Barrier Calculations

Without foundational research to draw upon, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline. Further investigation into the computational chemistry of this specific compound is needed within the scientific community to enable such a detailed analysis in the future.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing a detailed view of conformational changes and intermolecular interactions. For a molecule like tert-butyl 3-(naphthalen-1-yl)propanoate, which possesses significant flexibility, MD simulations are invaluable for exploring its vast conformational space.

The primary sources of flexibility in tert-butyl 3-(naphthalen-1-yl)propanoate are the rotatable bonds within the propanoate linker and the orientation of the bulky tert-butyl group. MD simulations can sample the potential energy surface of the molecule, identifying low-energy conformers and the transition states between them. The bulky and rigid naphthalene (B1677914) group, in conjunction with the sterically demanding tert-butyl group, imposes significant constraints on the accessible conformations of the propanoate chain. This steric hindrance leads to a complex energy landscape with multiple local minima.

Intermolecular interactions are also a key aspect that can be studied through MD simulations, typically by simulating a system containing multiple molecules of tert-butyl 3-(naphthalen-1-yl)propanoate. The simulations can reveal how these molecules arrange themselves in a condensed phase. The primary intermolecular forces at play would be van der Waals interactions, with a significant contribution from the large, polarizable naphthalene ring. These interactions can lead to specific packing motifs, including potential π-π stacking of the naphthalene moieties. The ester group, with its carbonyl oxygen, can act as a hydrogen bond acceptor in the presence of suitable donor molecules.

Table 1: Representative Conformational Analysis Data from MD Simulations

Dihedral AngleDescriptionPredicted Stable Conformations (degrees)
C(aromatic)-C(alpha)-C(beta)-C(O)Rotation around the propanoate backbone~60, 180, -60
C(alpha)-C(beta)-C(O)-OOrientation of the carbonyl group~0, 180
C(beta)-C(O)-O-C(tert-butyl)Orientation of the tert-butyl group~180

Note: The values in this table are illustrative and represent typical findings for structurally similar flexible alkyl esters. Specific values for tert-butyl 3-(naphthalen-1-yl)propanoate would require dedicated computational studies.

Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations

Interaction TypeContributing GroupsEstimated Energy Range (kcal/mol)
π-π StackingNaphthalene - Naphthalene-2 to -5
Van der WaalsAlkyl chain - Alkyl chain-0.5 to -2
Dipole-DipoleEster group - Ester group-1 to -3

Note: These energy ranges are representative for aromatic esters and provide a qualitative understanding of the interaction strengths.

Prediction of Quantum Chemical Descriptors for Reactivity Assessment (e.g., Electrophilicity Index, Polarizability, Hyperpolarizability)

Quantum chemical calculations provide a means to compute a variety of electronic descriptors that are crucial for understanding the reactivity of a molecule. These descriptors offer a quantitative measure of how a molecule will behave in a chemical reaction.

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. For tert-butyl 3-(naphthalen-1-yl)propanoate, the electrophilicity will be influenced by the electron-rich naphthalene ring and the ester functionality. The naphthalene ring itself can act as a nucleophile in certain reactions, while the carbonyl carbon of the ester group presents an electrophilic site.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with large, delocalized electron systems, such as the naphthalene group, typically exhibit high polarizability. This property is fundamental to understanding non-covalent interactions, such as dispersion forces.

Hyperpolarizability (β) is a measure of the non-linear response of a molecule to a strong electric field and is a key property for second-order non-linear optical (NLO) materials. The presence of the extended π-system of the naphthalene ring, coupled with the ester group, suggests that tert-butyl 3-(naphthalen-1-yl)propanoate could possess non-linear optical properties, though the lack of strong donor-acceptor substitution across the π-system may limit the magnitude of this effect.

Table 3: Predicted Quantum Chemical Descriptors for tert-Butyl 3-(naphthalen-1-yl)propanoate and Related Compounds

Descriptortert-Butyl 3-(naphthalen-1-yl)propanoate (Estimated)Naphthalene (Reference)tert-Butyl Propanoate (Reference)
Electrophilicity Index (ω) (eV)~1.5~1.3~1.8
Average Polarizability (α) (a.u.)~150~117~60
First Hyperpolarizability (β) (a.u.)ModerateLowVery Low

Note: The values for tert-butyl 3-(naphthalen-1-yl)propanoate are estimations based on the properties of its constituent fragments and are for illustrative purposes. Accurate values require specific quantum chemical calculations. Reference values are typical for these molecules.

Advanced Synthetic Applications and Methodological Development

Strategic Utilization of tert-Butyl 3-(Naphthalen-1-yl)propanoate in Multi-Step Organic Syntheses

In the logical design of multi-step syntheses, protected functional groups are crucial for achieving selectivity and avoiding competitive side reactions. organic-chemistry.org Tert-butyl 3-(naphthalen-1-yl)propanoate exemplifies this principle, serving as a key building block where the tert-butyl ester acts as a robust protecting group for the carboxylic acid functionality. This protection is stable under a variety of conditions, including those used for many common transformations, allowing chemists to perform reactions on the naphthalene (B1677914) ring or the alpha-carbon of the propanoate chain without affecting the carboxyl group. libretexts.org

The strategic value of this compound lies in its ability to introduce a three-carbon chain with a latent carboxylic acid onto a naphthalene core. This is particularly useful in syntheses where the naphthalene moiety must be elaborated first. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the naphthalene ring. Following these transformations, the tert-butyl ester can be selectively removed under specific acidic conditions to reveal the carboxylic acid, which can then participate in subsequent reactions like amide bond formation or reduction to an alcohol. savemyexams.comuni.lu This stepwise approach, facilitated by the stability of the tert-butyl ester, is fundamental to the efficient construction of complex target molecules. bldpharm.com

Rational Design and Synthesis of Naphthalene-Propanoate Derivatives with Tailored Structural Features

The rational design of derivatives based on the tert-butyl 3-(naphthalen-1-yl)propanoate scaffold allows for the fine-tuning of molecular properties for various applications. beilstein-journals.org Synthesis of these derivatives can be approached by modifying either the naphthalene ring or the propanoate side chain.

One common strategy involves the electrophilic substitution on the electron-rich naphthalene ring. The position of substitution is directed by the existing alkyl chain. Further functionalization can be achieved through modern cross-coupling reactions. For example, if a bromo- or iodo-substituted naphthalene derivative is prepared, it can undergo Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds.

Alternatively, the propanoate chain itself can be modified. The carbon alpha to the carbonyl group can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the C2 position of the propanoate chain.

The synthesis of the parent compound, tert-butyl 3-(naphthalen-1-yl)propanoate, can be achieved through several routes. A common method is the Fischer esterification of 3-(naphthalen-1-yl)propanoic acid with isobutylene (B52900) under acidic catalysis. Another approach is the Michael addition of a naphthalene-based nucleophile, such as a naphthalenylmagnesium bromide, to tert-butyl acrylate.

Development of Novel Catalytic Systems for Chemoselective Functionalization of Propanoate Esters

Recent advances in catalysis have provided new tools for the functionalization of molecules like tert-butyl 3-(naphthalen-1-yl)propanoate. These methods offer high levels of chemo- and regioselectivity.

Gold and copper complexes have been developed as catalysts for carbene transfer reactions. researchgate.net For instance, the reaction of naphthalene with tert-butyl diazoacetate, catalyzed by rhodium or gold complexes, can lead to the formation of norcaradiene-type derivatives through cyclopropanation or formal C-H insertion products. researchgate.netchemrxiv.org These reactions provide a direct route to functionalize the aromatic core while preserving the ester.

Another innovative approach treats the typically inert tert-butyl group as a site for functionalization. An electron-poor manganese catalyst has been shown to activate hydrogen peroxide to generate a potent oxidizing species capable of hydroxylating the primary C-H bonds of a tert-butyl group. rsc.org This transforms the protecting group itself into a handle for further synthetic elaboration.

Furthermore, zeolite catalysts have been employed for the tert-butylation of naphthalene using tertiary butanol. organic-chemistry.org Cerium-modified HY zeolites, in particular, show enhanced selectivity for producing 2,6-di-tert-butylnaphthalene (B165587) (2,6-DTBN), a key precursor for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). organic-chemistry.org This highlights how catalytic systems can be tuned to control the regioselectivity of reactions on the naphthalene ring.

Catalyst SystemReaction TypeSubstrateOutcomeReference
Rhodium(II) acetate (B1210297) / t-butyl diazoacetateCarbene TransferNaphthaleneNorcaradiene derivatives via cyclopropanation researchgate.net
IPrAuCl / NaBAr'4 / Ethyl diazoacetateC-H FunctionalizationNaphthaleneMixture of C-H insertion and cyclopropanation products researchgate.netchemrxiv.org
Manganese catalyst / H2O2C-H Hydroxylationtert-Butyl groupsConversion of tert-butyl C-H to C-OH rsc.org
Cerium-modified HY zeoliteFriedel-Crafts AlkylationNaphthalene & t-butanolSelective formation of 2,6-di-tert-butylnaphthalene organic-chemistry.org

Methodologies for Selective Deprotection of tert-Butyl Esters

The removal of the tert-butyl protecting group is a critical step in many synthetic sequences. The key advantage of the tert-butyl ester is its stability to basic, nucleophilic, and reductive conditions, while being readily cleaved under acidic conditions via a mechanism that generates the stable tert-butyl cation. A variety of methods have been developed to achieve this transformation with high selectivity, even in the presence of other acid-sensitive groups. libretexts.org

Common reagents include strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent. However, milder and more selective conditions are often required for complex substrates. libretexts.org Aqueous phosphoric acid has emerged as an effective and environmentally benign reagent for this purpose, showing good selectivity in the presence of groups like Cbz carbamates, benzyl (B1604629) esters, and silyl (B83357) ethers. nih.govnih.gov Lewis acids such as zinc bromide (ZnBr2) have also been used for chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups like Boc-protected amines. nih.gov

The table below summarizes several methodologies for the selective deprotection of tert-butyl esters.

Reagent/SystemConditionsSelectivity/NotesReference
Trifluoroacetic Acid (TFA)DCM, Room TempStandard, highly efficient, but harsh. May cleave other acid-labile groups. libretexts.org
Aqueous Phosphoric Acid (85%)Room TempMild, environmentally benign. Tolerates Cbz, benzyl esters, TBDMS ethers. nih.govnih.gov
Zinc Bromide (ZnBr₂)DCM, Room TempLewis acid catalysis. Selective cleavage in the presence of N-Boc groups. nih.gov
Cerium(III) chloride / Sodium IodideAcetonitrile, RefluxMild Lewis acid system. Can be selective for t-butyl esters over t-butyl ethers. nih.gov
Tris(4-bromophenyl)aminium radical cation (Magic Blue) / TriethylsilaneDichloromethane, Room TempCatalytic, mild conditions. Mediates cleavage of C-O bond. libretexts.org
Powdered KOHTHF, Room TempA safer alternative to NaH/DMF for cleaving tert-butyl benzoates. libretexts.org

Applications in the Synthesis of Complex Molecular Architectures

The structural features of tert-butyl 3-(naphthalen-1-yl)propanoate make it an excellent starting material or intermediate for the synthesis of complex molecular architectures. The naphthalene unit provides a rigid, planar scaffold that is a common motif in materials science and medicinal chemistry. For example, highly congested naphthalene derivatives with unusual structural distortions have been synthesized using naphthalene-based building blocks.

In a hypothetical synthesis of a complex pharmaceutical agent or a functional organic material, one could envision a pathway beginning with tert-butyl 3-(naphthalen-1-yl)propanoate. First, the naphthalene ring could be functionalized using the catalytic methods described in section 6.3 to install desired substituents. For example, a palladium-catalyzed cross-coupling reaction could be used to append another aromatic ring system. Following this, the alpha-position of the propanoate could be alkylated to introduce a new stereocenter. Finally, selective deprotection of the tert-butyl ester (section 6.4) would unmask the carboxylic acid. This newly revealed functional group could then be used as a handle for a final coupling reaction, such as forming an amide bond with a complex amine, to complete the synthesis of the target molecule. This strategic sequence highlights how the unique combination of a naphthalene core and a protected propanoate chain enables the construction of sophisticated molecular structures. savemyexams.com

Future Research Trajectories and Unexplored Avenues in Naphthalene Propanoate Chemistry

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce environmental impact and enhance efficiency. The synthesis of tert-butyl esters and naphthalene (B1677914) derivatives presents numerous opportunities for the application of these principles.

Future research should prioritize the development of catalytic systems that avoid the use of stoichiometric reagents and harsh conditions often associated with traditional esterification and functionalization reactions. For instance, the use of solid acid catalysts, such as zeolites or functionalized resins, could offer a recyclable and more environmentally benign alternative to mineral acids for the esterification of 3-(naphthalen-1-yl)propanoic acid with tert-butanol.

Moreover, exploring biocatalytic routes using enzymes like lipases could provide highly selective and efficient pathways to tert-butyl esters under mild conditions. While the direct enzymatic synthesis of tert-butyl esters can be challenging due to steric hindrance, protein engineering and directed evolution could be employed to develop bespoke enzymes for this transformation.

Another avenue for sustainable synthesis lies in the utilization of greener solvents. Supercritical fluids, such as carbon dioxide, or bio-derived solvents could replace conventional volatile organic compounds, minimizing solvent waste and associated environmental hazards. The development of solvent-free reaction conditions, where feasible, would represent an ideal green synthetic route.

Green Chemistry ApproachPotential Application in Synthesis of tert-Butyl 3-(naphthalen-1-yl)propanoateAnticipated Benefits
Heterogeneous Catalysis Use of recyclable solid acid catalysts for esterification.Reduced waste, catalyst reusability, milder reaction conditions.
Biocatalysis Employment of engineered lipases for selective esterification.High selectivity, mild conditions, reduced byproducts.
Alternative Solvents Utilization of supercritical CO2 or bio-based solvents.Reduced environmental impact, lower toxicity.
Solvent-Free Reactions Mechanochemical synthesis or high-temperature melts.Elimination of solvent waste, potential for improved reaction kinetics.

Investigation of Undiscovered Reactivity Pathways and Transformations

The unique electronic and steric properties of tert-Butyl 3-(naphthalen-1-yl)propanoate suggest a rich and largely unexplored reactivity landscape. The naphthalene ring system is known for its susceptibility to a range of electrophilic and nucleophilic substitution reactions, as well as cycloadditions. The presence of the propanoate side chain and the bulky tert-butyl ester group can be expected to modulate this reactivity in interesting ways.

Future investigations could focus on the selective functionalization of the naphthalene ring. For example, directing group strategies could be employed to achieve regioselective C-H activation and subsequent elaboration of the naphthalene core. The ester group itself, or a transiently installed directing group, could be used to control the position of new substituents, leading to a diverse library of novel naphthalene derivatives.

Furthermore, the tert-butyl ester offers a handle for various transformations. While typically used as a protecting group due to its stability, its cleavage under specific acidic conditions can be exploited. Research into novel, milder deprotection methods that are orthogonal to other functional groups would be highly valuable. Additionally, the ester functionality could potentially participate in intramolecular cyclization reactions, leading to the formation of complex polycyclic structures.

Unexplored cycloaddition reactions involving the naphthalene ring, such as Diels-Alder or photochemical [2+2] cycloadditions, could also be investigated. The steric bulk of the tert-butyl group might influence the stereochemical outcome of these reactions, providing a route to unique and complex molecular architectures.

Integration of Advanced Computational Modeling for De Novo Reaction Discovery and Optimization

The integration of computational chemistry has revolutionized the way chemical research is conducted, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. For a molecule like tert-Butyl 3-(naphthalen-1-yl)propanoate, where experimental data may be limited, computational modeling can provide invaluable insights and guide experimental design.

Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. These calculations can help identify the most likely sites for electrophilic or nucleophilic attack on the naphthalene ring and predict the transition state energies for various potential reactions. This information can be used to prioritize synthetic routes and reaction conditions, saving significant experimental time and resources.

Machine learning and artificial intelligence are also emerging as powerful tools for reaction discovery and optimization. By training algorithms on large datasets of known chemical reactions, it is possible to predict the outcomes of novel transformations or to suggest optimal conditions for a desired reaction. For instance, a machine learning model could be developed to predict the regioselectivity of C-H functionalization reactions on substituted naphthalenes, including our target molecule.

Furthermore, computational tools can be used for the de novo design of catalysts for specific transformations. By modeling the interaction between the substrate and potential catalysts, it is possible to design catalysts with enhanced activity and selectivity for the synthesis or functionalization of tert-Butyl 3-(naphthalen-1-yl)propanoate.

Computational ToolApplication in Naphthalene-Propanoate ChemistryPotential Outcome
Density Functional Theory (DFT) Prediction of reactivity, reaction mechanisms, and spectroscopic properties.Rational design of experiments, understanding of reaction pathways.
Machine Learning (ML) Prediction of reaction outcomes, optimization of reaction conditions.Accelerated discovery of new reactions, improved synthetic efficiency.
Molecular Dynamics (MD) Simulation of conformational dynamics and solvent effects.Insight into steric and environmental influences on reactivity.
Catalyst Design Software De novo design of catalysts for specific transformations.Discovery of novel and highly efficient catalytic systems.

Exploration of Flow Chemistry and Automated Synthesis for Enhanced Efficiency and Scalability

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for seamless scalability. The synthesis of tert-Butyl 3-(naphthalen-1-yl)propanoate and its derivatives is well-suited for exploration using flow chemistry techniques.

A continuous flow process for the esterification of 3-(naphthalen-1-yl)propanoic acid could be developed using a packed-bed reactor containing a solid acid catalyst. This would allow for continuous production with easy separation of the product from the catalyst. Similarly, subsequent functionalization reactions of the naphthalene ring could be performed in a modular flow setup, where reagents are introduced sequentially in different reactor coils or modules.

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the exploration of reaction space. These systems can be programmed to systematically vary reaction parameters such as temperature, pressure, reagent stoichiometry, and residence time, allowing for rapid optimization of reaction conditions. The integration of online analytical techniques, such as HPLC or mass spectrometry, can provide real-time feedback, enabling the system to autonomously adjust conditions to maximize yield and purity.

The use of flow chemistry and automation would not only enhance the efficiency and scalability of the synthesis of tert-Butyl 3-(naphthalen-1-yl)propanoate but also facilitate the rapid generation of a library of derivatives for screening in various applications. A study on the direct and sustainable synthesis of tertiary butyl esters has demonstrated the efficiency and versatility of flow microreactor systems compared to batch processes.

Q & A

Q. What are the recommended methodologies for synthesizing tert-butyl 3-(naphthalen-1-yl)propanoate, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves esterification of 3-(naphthalen-1-yl)propanoic acid with tert-butyl reagents under acidic or coupling conditions. Key steps include:

  • Protection of carboxylic acid : Use tert-butyl groups (e.g., Boc anhydride) in the presence of catalysts like DMAP .
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common, but solvent polarity impacts reaction kinetics .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is essential for isolating high-purity products .
    For optimization, employ factorial design to test variables like temperature, catalyst loading, and solvent ratios, enabling systematic identification of optimal conditions .

Q. How should researchers characterize the structural and stereochemical properties of tert-butyl 3-(naphthalen-1-yl)propanoate?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX software for structure refinement. SHELXL is particularly effective for small-molecule crystallography, providing bond-length/angle precision and electron-density mapping .
  • NMR spectroscopy : Combine 1^1H, 13^13C, and 2D NMR (COSY, NOESY) to confirm regiochemistry and detect naphthalene ring coupling effects .
  • Computational modeling : Validate geometries using quantum chemical calculations (e.g., DFT) to compare experimental vs. theoretical spectra .

Q. What analytical techniques are critical for assessing the purity of tert-butyl 3-(naphthalen-1-yl)propanoate?

Answer:

  • High-performance liquid chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve ester and naphthalene moieties .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS confirms molecular ion peaks and detects side products (e.g., unreacted carboxylic acid) .
  • Thermogravimetric analysis (TGA) : Monitors thermal stability and decomposition profiles, ensuring no residual solvents or catalysts .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics or reaction path search algorithms enhance the design of reactions involving tert-butyl 3-(naphthalen-1-yl)propanoate?

Answer:

  • Reaction path optimization : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s workflow integrates these with experimental data to prioritize viable pathways .
  • Process simulation : COMSOL Multiphysics models mass transfer and reaction kinetics in multi-phase systems, enabling scale-up predictions .
  • Machine learning (ML) : Train ML models on historical reaction data to predict yields and side-product formation under varied conditions .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for tert-butyl 3-(naphthalen-1-yl)propanoate derivatives?

Answer:

  • Multi-technique validation : Cross-validate NMR/SC-XRD data with IR and Raman spectroscopy to confirm functional group assignments .
  • Twinned crystal analysis : SHELXD/SHELXE can deconvolute overlapping diffraction patterns in twinned crystals, improving structural accuracy .
  • Error analysis : Apply Bayesian statistics to quantify uncertainty in bond-length measurements and refine force-field parameters in computational models .

Q. How can researchers leverage factorial design to optimize reaction conditions for tert-butyl 3-(naphthalen-1-yl)propanoate synthesis?

Answer:

  • Variable screening : Use a 2k2^k factorial design to test critical factors (e.g., temperature, catalyst concentration, solvent polarity) and identify interactions .
  • Response surface methodology (RSM) : Fit quadratic models to experimental data to locate maxima/minima in yield or purity .
  • Robustness testing : Perturb optimal conditions (±5% variation) to assess reproducibility and sensitivity to minor changes .

Q. What safety and handling protocols are essential for working with tert-butyl esters in laboratory settings?

Answer:

  • Storage : Store under inert gas (N2_2/Ar) at −20°C to prevent hydrolysis of the tert-butyl group .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal; avoid aqueous release due to ester persistence .
  • Exposure mitigation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) and wear nitrile gloves to prevent dermal absorption .

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